N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C29H22N6OS2 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C29H22N6OS2/c1-19-9-14-24-25(16-19)38-28(32-24)20-10-12-22(13-11-20)31-26(36)18-37-29-34-33-27(21-6-5-15-30-17-21)35(29)23-7-3-2-4-8-23/h2-17H,18H2,1H3,(H,31,36) |
InChI Key |
LVJBWDYGGOHGSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4C5=CC=CC=C5)C6=CN=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline
Methodology :
-
Starting material : 2-amino-4-methylbenzenethiol reacts with 4-nitrobenzaldehyde under oxidative conditions (e.g., FeCl₃/H₂O₂) to form 2-(4-nitrophenyl)-6-methylbenzothiazole.
-
Reduction : The nitro group is reduced to an amine using H₂/Pd-C or SnCl₂/HCl, yielding 4-(6-methyl-1,3-benzothiazol-2-yl)aniline.
Key Data :
Synthesis of 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Methodology :
-
Thiosemicarbazide formation : Phenyl isothiocyanate reacts with pyridine-3-carbohydrazide in ethanol to form 1-phenyl-2-(pyridin-3-carbonyl)hydrazine-1-carbothioamide.
-
Cyclization : The thiosemicarbazide undergoes base-mediated cyclization (e.g., NaOH, H₂O/ethanol) to yield the triazole-thiol.
Key Data :
Coupling via Sulfanylacetamide Linkage
Methodology :
-
Chloroacetylation : 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline reacts with chloroacetyl chloride in dichloromethane (DCM) to form 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide.
-
Nucleophilic substitution : The chloroacetamide intermediate reacts with 4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol in the presence of K₂CO₃/DMF to form the final product.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, DCM | 88% | |
| Coupling | K₂CO₃, DMF, 60°C, 12 hrs | 82% |
Alternative Methods and Optimizations
Green Synthesis Approaches
Chemical Reactions Analysis
Compound X can undergo various reactions:
Oxidation: Oxidative processes can modify its functional groups.
Reduction: Reduction reactions may alter its reactivity.
Substitution: Substituents on the phenyl and pyridine rings can be replaced.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: These include derivatives with altered functional groups or extended structures.
Scientific Research Applications
Antifungal Activity
Recent studies have shown that derivatives of compounds similar to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antifungal properties. For instance, compounds containing the triazole moiety have been synthesized and tested against various strains of Candida, demonstrating higher efficacy than traditional antifungals like fluconazole .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies focusing on sulfonamide derivatives have identified their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively . The mechanism of action involves binding to the active sites of these enzymes, which can lead to therapeutic benefits.
Anticancer Properties
There is growing interest in the anticancer applications of compounds containing the triazole structure. Research has indicated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis . The design of molecular hybrids that incorporate triazole and sulfonamide fragments has shown promise in enhancing anticancer activity.
Synthesis and Structural Modifications
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multi-step reactions that allow for structural modifications to enhance biological activity. Researchers have explored various synthetic pathways to optimize yield and purity while assessing the biological implications of different substituents on the core structure .
Case Studies
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways related to its structural features.
Comparison with Similar Compounds
Triazole Ring Modifications
- Compound A: 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS: 618879-85-9) Key Difference: Allyl and thienyl substituents replace the phenyl and pyridin-3-yl groups on the triazole.
Compound B : N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 338425-44-8)
Benzothiazole/Phenyl Replacements
- Compound C : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 678168-27-9)
Antimicrobial Activity
- Target Compound : Exhibited MIC values of 8–16 µg/mL against E. coli and S. aureus, attributed to the electron-withdrawing pyridinyl and phenyl groups enhancing bacterial membrane disruption .
- Compound D (KA3 from ) : Features a 4-chlorophenyl substituent, showing MIC = 4 µg/mL against E. coli. The chloro group’s electron-withdrawing nature increases potency compared to the target compound’s phenyl group .
Anti-Inflammatory Activity
- Target Compound : Demonstrated 75% inhibition of protein denaturation at 50 µM, comparable to diclofenac sodium (82% at 8 mg/kg). The benzothiazole core may synergize with the triazole’s hydrogen-bonding capacity .
- Compound E (KA14 from ) : With a p-nitrophenyl group, achieved 89% inhibition, suggesting nitro substituents enhance anti-inflammatory efficacy .
Solubility and LogP
| Compound | Solubility (mg/mL) | LogP |
|---|---|---|
| Target Compound | 0.12 | 3.8 |
| Compound A | 0.08 | 4.2 |
| Compound B | 0.45 | 2.9 |
- Analysis : The target compound’s benzothiazole contributes to moderate lipophilicity (LogP = 3.8), balancing membrane permeability and aqueous solubility. Compound B’s methoxyphenyl increases solubility but reduces LogP .
Data Tables
Table 2. Structural Features and Impacts
| Compound | Key Substituents | Pharmacological Advantage |
|---|---|---|
| Target Compound | Benzothiazole, Pyridin-3-yl | Balanced antimicrobial/anti-inflammatory activity |
| Compound A | Thienyl, Allyl | Enhanced lipophilicity |
| Compound B | Methoxyphenyl, 4-Pyridinyl | Improved solubility |
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a triazole derivative via a sulfanyl acetamide group. Its molecular formula is , with a molar mass of approximately 499.6 g/mol. The structural complexity contributes to its varied biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3S2 |
| Molar Mass | 499.6 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 5.0 |
Anticancer Activity
Research indicates that compounds containing benzothiazole and triazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- HeLa (cervical cancer)
In vitro assays revealed IC50 values indicating potent antiproliferative activity, with some derivatives achieving IC50 values in the nanomolar range against these cell lines .
The mechanism by which this compound exerts its anticancer effects likely involves the inhibition of key pathways involved in cell proliferation and survival. Specifically, it may interact with:
-
PI3K/Akt/mTOR Pathway : Inhibition of this pathway has been linked to reduced cell growth and increased apoptosis in cancer cells.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Studies have indicated that similar thioamide derivatives show activity against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
These compounds often act by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Study 1: Antiproliferative Effects on Cancer Cell Lines
A recent study evaluated the antiproliferative activity of several benzothiazole-triazole derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.25 |
| HCT116 | 0.15 |
| HeLa | 0.20 |
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of similar compounds against pathogenic bacteria. The findings highlighted that certain derivatives displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 16 µg/mL against common bacterial strains .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with substituted acetophenones under acidic conditions .
- Step 2 : Thiolation of the triazole moiety using 2-chloroacetonitrile in the presence of NaOH and DMF, followed by coupling with the benzothiazole intermediate via sulfanyl linkage .
- Step 3 : Purification via recrystallization (ethanol or acetonitrile) and characterization using HPLC (≥98% purity) and NMR .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole and benzothiazole moieties (e.g., δ 8.2–8.5 ppm for pyridinyl protons) .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted thiol intermediates) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during triazole-thiol coupling?
- Methodological Answer :
- Variables :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Cyclization |
| Solvent | DMF/DMSO | ↑ Solubility |
| Catalyst | Pyridine/Zeolite (Y-H) | ↑ Thiolation |
- Data Contradictions : Higher temperatures (>120°C) may degrade the pyridinyl group, reducing yield .
- Resolution : Use fractional factorial design (FFD) to isolate critical factors and adjust stoichiometry (1:1.2 molar ratio of thiol to acetamide) .
Q. What experimental strategies assess the compound’s bioactivity against cancer cell lines?
- Methodological Answer :
- In Vitro Assays :
- MTT/Proliferation Assays : IC₅₀ values against HeLa or MCF-7 cells (dose range: 0.1–100 µM) .
- Apoptosis Markers : Caspase-3/7 activation via fluorometric assays .
- Mechanistic Studies :
- Molecular Docking : Predict binding to kinase targets (e.g., EGFR tyrosine kinase) using AutoDock Vina .
- Western Blotting : Validate inhibition of phosphorylation pathways (e.g., Akt/mTOR) .
Q. How can structural contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- Case Study : Discrepancies in pyridinyl proton shifts (δ 8.3 ppm observed vs. δ 8.0–8.1 predicted via DFT).
- Resolution :
- Solvent Effects : Re-run NMR in deuterated DMSO (polar aprotic solvent) to match computational conditions .
- Dynamic Effects : Consider rotational barriers in triazole-thioether bonds using variable-temperature NMR .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
